molecular formula C10H10BrNO2 B2916839 7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one CAS No. 2445786-20-7

7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one

Cat. No.: B2916839
CAS No.: 2445786-20-7
M. Wt: 256.099
InChI Key: LNGBCFLMWJJIKL-UHFFFAOYSA-N
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Description

“7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one” is a compound with the CAS Number: 2445786-20-7 . It has a molecular weight of 256.1 and is a powder in physical form . Its IUPAC name is 7-bromo-3-hydroxy-1,3,4,5-tetrahydro-2H-benzo [b]azepin-2-one .


Synthesis Analysis

The synthesis of benzazepines, including “this compound”, has been a topic of research for the past two decades . The methods for the synthesis of derivatives of benzazepines can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods . A specific synthesis method for “this compound” involves the use of polyphosphoric acid and 2-bromo-3,4-dihydro-N-hydroxy- (2H) -naphthalimide .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an azepine ring annulated with a benzene ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .


Chemical Reactions Analysis

Benzazepines, including “this compound”, have been known to react with alkyl tosylates . The alkylation of benzazepines with alkyl tosylates has been studied, providing insights into the chemical reactivity of these compounds .


Physical and Chemical Properties Analysis

The compound “this compound” is a powder at room temperature . and is stored at room temperature .

Scientific Research Applications

Dopamine Receptor Affinity

Compounds including 7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one have been found to exhibit high affinity at the D1 dopamine receptor. This affinity is integral to their potential as pharmacological tools in neuroscience and psychopharmacology research. One study identified a compound in this class as a candidate for in vivo studies due to its high affinity and selectivity for the D1 receptor, underscoring its significance in neurological research (Neumeyer et al., 1991).

Synthesis and Pharmacology

The practical synthesis of compounds containing the 7-Bromo-3-hydroxy-benzazepin structure has been developed, demonstrating its importance in the field of organic chemistry and drug development. For instance, a method for synthesizing an orally active CCR5 antagonist using this compound as a starting material has been described, highlighting its versatility and utility in medicinal chemistry (Ikemoto et al., 2005).

Neurological Studies

The synthesis of various analogues of this compound, like 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one, has been reported. These analogues are crucial for studying neurological functions and disorders, as they can interact with specific neural receptors, providing insights into the functioning of the central nervous system (Carpenter et al., 1979).

Dopaminergic Activity

Research on substituted benzazepines, including those related to 7-Bromo-3-hydroxy-benzazepin, has provided valuable data on their dopaminergic activity. These compounds are synthesized and evaluated for their ability to act as agonists of dopamine receptors, which is crucial for understanding and potentially treating conditions like Parkinson's disease and schizophrenia (Pfeiffer et al., 1982).

Properties

IUPAC Name

7-bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-7-2-3-8-6(5-7)1-4-9(13)10(14)12-8/h2-3,5,9,13H,1,4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGBCFLMWJJIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)NC(=O)C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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